![molecular formula C8H14ClNO3 B2542591 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride CAS No. 2287283-69-4](/img/structure/B2542591.png)
8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various spirocyclic compounds and their synthesis, which are structurally related to the compound . These spirocyclic compounds are characterized by their unique structures that incorporate both cyclic ether and amine functionalities within a spiro framework, which is a type of bicyclic structure where two rings are joined at a single atom .
Synthesis Analysis
The synthesis of related spirocyclic compounds involves multi-step reactions, often starting with precursors that contain both amine and ether functionalities. For example, one paper describes a one-pot synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids, which are obtained through reactions involving acrylonitrile and alkali catalysts, followed by hydrolysis to yield the corresponding carboxylic acids . Another study reports the synthesis of N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester through a four-step method . These methods highlight the complexity and the careful control of reaction conditions required to synthesize spirocyclic compounds.
Molecular Structure Analysis
Spirocyclic compounds exhibit a wide range of molecular structures due to the different possible substitutions on the spiro framework. The molecular structure is often confirmed using spectroscopic methods such as NMR. For instance, NOESY NMR spectroscopy was used to determine the diastereomer of a synthesized 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile . The structural diversity of these compounds is significant because it can lead to different chemical and biological properties.
Chemical Reactions Analysis
The chemical reactivity of spirocyclic compounds is influenced by the presence of functional groups such as nitrile, ester, and amine. These groups can participate in various chemical reactions, including nucleophilic attacks, cyclizations, and condensations. For example, electrophilic amination of C-H acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, leading to the formation of diazaspirodecanones and other derivatives . Another paper discusses the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, resulting in isomeric condensation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are determined by their molecular structure and functional groups. These properties include solubility, melting points, and reactivity towards various reagents. The papers provided do not give explicit details on these properties, but they can be inferred from the synthesis and reactions described. For instance, the solubility of isomeric condensation products was used to separate them during the synthesis process . The presence of reactive groups like nitrile and ester suggests that these compounds would have specific reactivity patterns, which could be explored in further studies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Spirocyclic Compounds : Spirocyclic compounds, including oxetanes and azaspirocycles, have been synthesized through innovative methods. For instance, Gurry et al. (2015) detailed a new synthesis approach for 2-oxa-7-azaspiro[3.5]nonane. They utilized spirocyclic oxetanes converted into o-cycloalkylaminoacetanilides for oxidative cyclizations, expanding the utility of these compounds in chemical synthesis (Gurry, McArdle, & Aldabbagh, 2015).
One-Pot Synthesis Approaches : Huynh et al. (2017) reported a Mn(III)-based reaction for synthesizing 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, demonstrating a straightforward method for constructing complex spirocyclic scaffolds (Huynh, Nguyen, & Nishino, 2017).
Applications in Drug Discovery and Biological Studies
Drug Discovery Modules : Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes as multifunctional, structurally diverse modules for drug discovery. Their work illustrates the potential of spirocyclic compounds in the development of novel therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).
Antibacterial Agents : Odagiri et al. (2013) designed and synthesized novel quinolines incorporating the azaspiro[3.5]nonane scaffold, demonstrating potent antibacterial activity against various respiratory pathogens. This highlights the compound's relevance in addressing antibiotic resistance (Odagiri et al., 2013).
Advanced Materials and Chemical Transformations
- Catalytic Transformations : Sukhorukov et al. (2008) explored the catalytic hydrogenation of certain malonates to produce methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, showcasing the compound's versatility in chemical transformations (Sukhorukov, Lesiv, Khomutova, Ioffe, & Nelyubina, 2008).
Propriétés
IUPAC Name |
8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7(11)6-4-9-8(5-12-6)2-1-3-8;/h6,9H,1-5H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQPLGCHMAQTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COC(CN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B2542508.png)

![N-(4-methylphenyl)-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2542511.png)
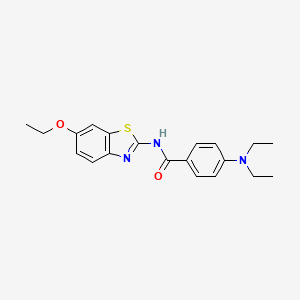
![(S)-2-Methyl-N-[(1R)-2,2,2-trifluoro-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethyl]propane-2-sulfinamide](/img/structure/B2542515.png)
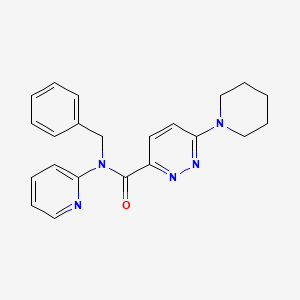
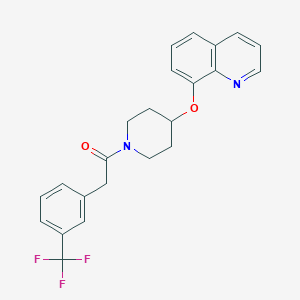
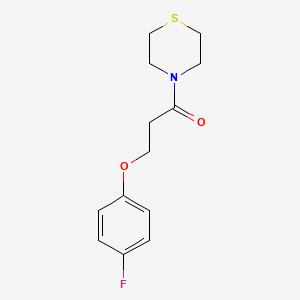
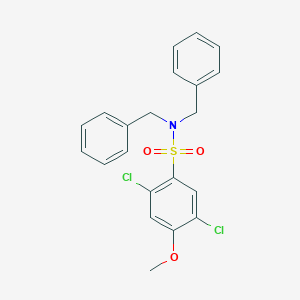
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2542524.png)
![5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2542527.png)

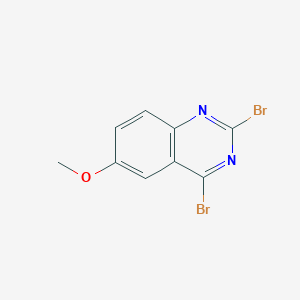
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2542531.png)